Rubemamine
Rubemamine
N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide belongs to the class of organic compounds known as cinnamic acid amides. These are amides of cinnamic acids. Cinnamic acid is an aromatic compound containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-[2-(3, 4-dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is primarily located in the membrane (predicted from logP). N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide has a meat and savory taste.
Brand Name:
Vulcanchem
CAS No.:
121817-65-0
VCID:
VC21327435
InChI:
InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+
SMILES:
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Molecular Formula:
C21H25NO5
Molecular Weight:
371.4 g/mol
Rubemamine
CAS No.: 121817-65-0
Cat. No.: VC21327435
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide belongs to the class of organic compounds known as cinnamic acid amides. These are amides of cinnamic acids. Cinnamic acid is an aromatic compound containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-[2-(3, 4-dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is primarily located in the membrane (predicted from logP). N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide has a meat and savory taste. |
|---|---|
| CAS No. | 121817-65-0 |
| Molecular Formula | C21H25NO5 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+ |
| Standard InChI Key | OZNUPWACHHUIKC-JXMROGBWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
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